Product packaging for Ochratoxin B-d5(Cat. No.:CAS No. 4825-86-9)

Ochratoxin B-d5

Cat. No.: B1677091
CAS No.: 4825-86-9
M. Wt: 369.4 g/mol
InChI Key: DAEYIVCTQUFNTM-UHFFFAOYSA-N
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Description

Overview of Mycotoxins and the Ochratoxin Family

Mycotoxins are undesirable compounds frequently found in cereal grains, forages, and other food and feed commodities. researchgate.net Their production is influenced by environmental conditions and agricultural practices, with factors such as moisture levels and temperature playing crucial roles in fungal growth and toxin production. researchgate.net The ochratoxin family comprises several subtypes, with ochratoxin A (OTA), ochratoxin B (OTB), and ochratoxin C (OTC) being the most commonly discussed. nih.govresearchgate.netagriscigroup.usnih.govd-nb.info While over 20 subtypes have been identified, they primarily differ in minor structural variations, which can lead to significant differences in toxicity. nih.gov

Ochratoxin B as a Dechlorinated Analog of Ochratoxin A

Ochratoxin B (OTB) is a naturally occurring mycotoxin that is structurally related to ochratoxin A (OTA). medchemexpress.comtargetmol.comglpbio.comscbt.comchemicalbook.com The key structural difference lies in the absence of a chlorine atom on the dihydroisocoumarin ring in OTB, which is present in OTA. nih.govnih.govresearchgate.netagriscigroup.usnih.govchemicalbook.comnih.govresearchgate.net This makes OTB the non-chlorinated analog of OTA. medchemexpress.comtargetmol.comglpbio.comscbt.comchemicalbook.com The chemical formula for Ochratoxin B is C₂₀H₁₉NO₆, with a molecular weight of 369.4 g/mol . scbt.comnih.govuni.lu It is described as crystals that exhibit blue fluorescence. nih.gov

The structural difference between OTB and OTA is illustrated below:

CompoundChemical FormulaKey Structural Difference from OTB
Ochratoxin BC₂₀H₁₉NO₆-
Ochratoxin AC₂₀H₁₈ClNO₆Presence of a chlorine atom
Ochratoxin CC₂₂H₂₃NO₆Ethyl ester of OTA
Ochratoxin αC₁₁H₈O₅Isocoumarin derivative of OTA
Ochratoxin βC₁₁H₉NO₄Dechloro analog of Ochratoxin α

Note: This table provides a simplified overview of structural differences within the ochratoxin family based on the provided text. PubChem CIDs for these compounds are listed in the final table.

This seemingly small structural variation has a notable impact on the biological activity and toxicity profile compared to OTA. nih.govchemicalbook.com

Historical Context of Ochratoxin Research and Ochratoxin B's Significance

The ochratoxin family was first described in 1965 when ochratoxin A was isolated and characterized from a culture of Aspergillus ochraceus. agriscigroup.usnih.govmdpi.comnih.gov Early research primarily focused on OTA due to its higher prevalence and toxicity. nih.govmdpi.com While OTB was identified as a related metabolite, its significance was initially considered lesser compared to OTA. nih.govmdpi.com

However, research has shown that Aspergillus species can produce both OTA and OTB simultaneously, and the ratio and yield can vary depending on culture conditions. nih.govmdpi.com Although OTB amounts are often lower than OTA, under certain conditions, OTB production levels can be comparable to OTA. nih.govmdpi.com The co-occurrence of OTB with OTA in various commodities like cereals, coffee, wine, and spices has been documented, highlighting the importance of studying OTB not just as a less toxic analog but also in the context of combined exposure. nih.govmdpi.comresearchgate.nettandfonline.comnih.gov

Studies have investigated the metabolism of OTB, noting that it is metabolized to 4-hydroxyochratoxin B in rats. nih.gov Research into the biotransformation of OTB is ongoing, with studies in rats indicating it is poorly absorbed and preferentially hydrolyzed in the intestinal tract, and is more extensively metabolized and rapidly eliminated than OTA. medchemexpress.comnih.gov

Research Gaps and Future Directions for Ochratoxin B Studies

Despite the knowledge gained about Ochratoxin B, several research gaps remain. There is a recognized insufficiency of data specifically on OTB contamination levels in food and feed, even though it is often found alongside OTA. nih.gov While OTB is generally considered less toxic than OTA, the full extent of its biological activity and potential long-term effects, particularly in the context of chronic low-level exposure and co-occurrence with other mycotoxins, requires further investigation. nih.govmdpi.comtandfonline.comspandidos-publications.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19NO6 B1677091 Ochratoxin B-d5 CAS No. 4825-86-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-11-9-13-7-8-14(17(22)16(13)20(26)27-11)18(23)21-15(19(24)25)10-12-5-3-2-4-6-12/h2-8,11,15,22H,9-10H2,1H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEYIVCTQUFNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)O)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ochratoxin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029401
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4825-86-9
Record name Ochratoxin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029401
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

221 °C
Record name Ochratoxin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029401
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Fungal Producers and Environmental Factors Influencing Ochratoxin B Production

Identification of Ochratoxin B-Producing Fungal Species

The ability to produce ochratoxins is distributed among species of the genera Aspergillus and Penicillium. researchgate.net Ochratoxin B is typically found alongside Ochratoxin A in cultures of these fungal species.

Aspergillus Species

Several species within the genus Aspergillus have been identified as producers of ochratoxins, including Ochratoxin B. Aspergillus ochraceus was the first species from which ochratoxins were isolated and is a primary producer. researchgate.netasm.orgromerlabs.com Research has confirmed that all Aspergillus strains found to produce Ochratoxin A also produce Ochratoxin B. asm.org

Key Ochratoxin B-producing Aspergillus species include members of section Circumdati and section Nigri. asm.orgfrontiersin.org

Table 1: Documented Ochratoxin B-Producing Aspergillus Species

Section Species
Circumdati Aspergillus ochraceus
Aspergillus alliaceus
Aspergillus sclerotiorum
Aspergillus sulphureus
Aspergillus albertensis
Aspergillus auricomus
Aspergillus westerdijkiae frontiersin.org
Aspergillus steynii frontiersin.org
Nigri Aspergillus niger asm.orgromerlabs.com
Aspergillus carbonarius asm.orgromerlabs.com

Penicillium Species

Within the genus Penicillium, production of ochratoxins is primarily associated with two species: Penicillium verrucosum and Penicillium nordicum. nih.govbionte.com P. verrucosum is a significant producer, especially in cereals from temperate and colder climates. nih.govfao.org For many years, ochratoxin production in this genus was attributed to Penicillium viridicatum, but subsequent taxonomic work identified P. verrucosum as the correct species. nih.govfao.org More recently, Penicillium thymicola has also been reported to produce Ochratoxin B. escholarship.org

Table 2: Documented Ochratoxin B-Producing Penicillium Species

Species
Penicillium verrucosum
Penicillium nordicum

Other Potential Producers

Current scientific literature predominantly identifies species within the Aspergillus and Penicillium genera as the producers of Ochratoxin B. While other fungal genera may produce a vast array of secondary metabolites, the biosynthesis of the characteristic ochratoxin structure is currently documented almost exclusively within these two genera.

Biosynthetic Pathways of Ochratoxin B

The biosynthesis of Ochratoxin B is not an independent pathway but is intrinsically linked to the formation of Ochratoxin A. It is a critical intermediate in the multi-step enzymatic process that leads to the production of the chlorinated Ochratoxin A. bionte.comnih.gov

Ochratoxin B as a Key Intermediate in Ochratoxin A Biosynthesis

Ochratoxin B is the direct, non-chlorinated precursor to Ochratoxin A. wikipedia.org The biosynthetic pathway first assembles the core structure of Ochratoxin B, which is then subjected to a final chlorination step to yield Ochratoxin A. nih.govnih.gov This order of operations has been confirmed through studies involving the deletion of genes responsible for specific enzymatic steps. For instance, inactivation of the nonribosomal peptide synthetase gene in Aspergillus carbonarius resulted in the absence of both Ochratoxin A and its hydrolyzed form, ochratoxin α, but led to an accumulation of ochratoxin β (the dechloro-analog of ochratoxin α), providing strong evidence that the peptide formation creating Ochratoxin B precedes the chlorination step. researchgate.netosti.gov

Enzymatic Steps: Polyketide Synthase and Nonribosomal Peptide Synthetase Involvement

The formation of Ochratoxin B is a complex process involving several key enzymes, most notably a polyketide synthase (PKS) and a nonribosomal peptide synthetase (NRPS). nih.govnih.gov These large, multifunctional enzymes are responsible for synthesizing a wide range of fungal secondary metabolites. nih.govnih.gov

The consensus biosynthetic pathway is as follows:

Polyketide Synthesis : The process begins with a polyketide synthase (PKS), such as OtaA. This enzyme utilizes acetyl-CoA and malonyl-CoA to synthesize a pentaketide backbone, which is then processed into the intermediate 7-methylmellein. bionte.comnih.gov

Oxidation : The 7-methylmellein is oxidized by a cytochrome P450 monooxygenase (OtaC) to form ochratoxin β (OTβ). nih.gov

Peptide Bond Formation : A nonribosomal peptide synthetase (NRPS), such as OtaB, catalyzes the crucial step of linking the polyketide-derived ochratoxin β with the amino acid L-β-phenylalanine via an amide bond. This reaction forms Ochratoxin B (OTB). nih.govnih.gov

Chlorination to Ochratoxin A : In the final step of the pathway, a dedicated halogenase enzyme (OtaD) chlorinates Ochratoxin B to produce Ochratoxin A. bionte.comnih.gov

This sequence highlights the central role of both PKS and NRPS enzymes in constructing the fundamental structure of Ochratoxin B before its final modification into Ochratoxin A. nih.govnih.gov

Genetic Regulation of Ochratoxin B Biosynthesis

The biosynthesis of ochratoxins is a complex process governed by a cluster of genes. ucm.es Ochratoxin B is a direct precursor to Ochratoxin A in the biosynthetic pathway. nih.gov The final step in the formation of OTA is the chlorination of OTB. nih.gov This crucial step is catalyzed by a halogenase enzyme. nih.govnih.gov

The genetic regulation of OTB production is intrinsically linked to the expression of the gene encoding this halogenase. Research has shown that a mutation in the halogenase-encoding gene in A. carbonarius leads to an undetectable amount of OTA but an increased level of OTB. nih.gov This indicates that the regulation of this final biochemical step is a key determinant of the relative amounts of OTB and OTA produced. The gene cluster involved in ochratoxin biosynthesis includes genes for a polyketide synthase (PKS), a non-ribosomal peptide synthase (NRPS), a P450 monooxygenase, and the aforementioned halogenase, along with a regulatory gene (a bZIP transcription factor). ucm.es The expression of these structural genes is coordinated, but the specific factors that modulate the activity or expression of the halogenase relative to the other enzymes in the pathway directly influence the accumulation of OTB.

Abiotic Factors Influencing Ochratoxin B Production

The production of Ochratoxin B by fungi is significantly influenced by a range of environmental, or abiotic, factors. These factors can affect fungal growth and the expression of genes involved in the mycotoxin's biosynthetic pathway. oup.com

Water activity (aw), a measure of the availability of water, is a critical factor for fungal growth and toxin production. nih.gov The range of water activity that permits toxin production is generally narrower than the range that allows for fungal growth. nih.gov For instance, A. ochraceus growth and OTA production on barley grains occurred within a narrower range of aw and temperature than fungal growth alone. nih.gov The minimum aw for growth was 0.85, while for toxin production it was 0.90. nih.gov Optimal OTA production for P. verrucosum is above an aw of 0.80. researchgate.net In one study on coffee meal extract, detectable growth of A. ochraceus was seen at 0.85 aw, with the highest OTA accumulation at 0.95 or 0.99 aw. researchgate.net Since OTB is a precursor to OTA, these conditions influencing OTA production are also permissive for the synthesis of OTB. The substrate itself also plays a role; fungal growth and ochratoxin production by A. ochraceus were found to be significantly higher on a yeast extract sucrose (YES) medium compared to a coffee meal extract medium. researchgate.net

Table 1: Effect of Water Activity (aw) on Ochratoxin Production by A. ochraceus

Water Activity (aw)Fungal Growth StatusToxin Production Status
0.75No growthNo production
0.85Detectable growthDetectable production
0.90 - 0.99Optimal growthOptimal production

Table 2: Optimal Temperatures for Ochratoxin A Production by Fungal Species

Fungal SpeciesOptimal Temperature Range for OTA Production (°C)
Aspergillus ochraceus25–30
Aspergillus carbonarius10–20
Aspergillus niger20–25
Penicillium verrucosum25

The composition of the surrounding atmosphere, particularly the levels of carbon dioxide (CO2) and oxygen (O2), can modulate fungal growth and toxin production. High concentrations of CO2 have been shown to inhibit both growth and ochratoxin production. For example, on wheat grains, the growth of P. verrucosum and its production of OTA were inhibited by an atmosphere of 50% CO2. nih.govresearchgate.net To achieve more than a 75% inhibition of growth and toxin production in moist grain, a CO2 concentration of at least 50% is required. researchgate.net Similarly, for A. flavus, CO2 concentrations higher than 90% were highly effective, leading to significant reductions in both growth and mycotoxin production. researchgate.net

Light is an environmental signal that can have significant, though varied, effects on mycotoxin biosynthesis. nih.gov The response often depends on the fungal species and the wavelength of the light. For Penicillium nordicum and P. verrucosum, blue (455–470 nm) and red (627 nm) light decreased the biosynthesis of OTA. nih.gov In the case of P. nordicum, light exposure was found to reduce OTA biosynthesis while shifting the secondary metabolism towards the production of the less toxic OTB. researchgate.net Conversely, OTA production in Aspergillus niger was greatly inhibited under red and blue light compared to incubation in the dark. researchgate.net Short-wavelength lights, such as blue, violet, and UV-B, have demonstrated a significant inhibitory effect on OTA biosynthesis in both A. ochraceus and A. carbonarius. nih.gov This suggests that under certain light conditions, the final chlorination step to convert OTB to OTA may be downregulated, potentially leading to an accumulation of OTB. researchgate.net

Table 3: Effect of Light Wavelength on Ochratoxin A Production in A. ochraceus

Light ConditionEffect on OTA Production (Compared to Dark)
White LightReduced by 79.65%
Blue LightReduced by 80.46%
Violet LightReduced by 51.61%
Red LightNo significant difference
Green LightNo significant difference

Osmotic stress, often induced by high concentrations of solutes like sodium chloride (NaCl), can trigger specific signaling pathways in fungi that affect mycotoxin production. nih.gov The high osmolarity glycerol (HOG) mitogen-activated protein kinase (MAPK) signaling pathway is a primary route for responding to osmotic stress. nih.gov In Penicillium species, the induction of OTA production under high NaCl conditions has been linked to the phosphorylation status of the HOG-MAP kinase. mdpi.com For instance, P. nordicum, which is often found in high-salt environments like cured meats, grows well and produces high levels of OTA under various NaCl concentrations. mdpi.com A study on Aspergillus westerdijkiae using RNA-Seq technology examined gene expression under different NaCl concentrations. nih.govtandfonline.com At a high concentration (100 g/L NaCl), the HOG1 gene was up-regulated, as were the OTA biosynthesis genes otaA, otaB, otaC, and otaD (the halogenase). tandfonline.com This indicates a complex relationship where osmotic stress can activate the entire biosynthetic pathway, leading to the production of both OTB and its subsequent conversion to OTA. nih.govtandfonline.com

Inhibition of Ochratoxin B Biosynthesis

The biosynthesis of Ochratoxin B can be inhibited by various natural compounds, offering potential strategies for mitigating its contamination in food and feed. Research has focused on the effects of certain natural alkaloids and their impact on the key enzymes involved in the ochratoxin biosynthetic pathway.

Effects of Natural Alkaloids (e.g., Piperine, Piperlongumine, Curcumin, Sesamin)

Several natural alkaloids have demonstrated significant inhibitory effects on the production of Ochratoxin B by toxigenic fungi. tandfonline.comtandfonline.com These compounds, found in common spices and seeds, have been investigated for their ability to interfere with the metabolic processes leading to mycotoxin formation.

Piperine and Piperlongumine , alkaloids found in long pepper (Piper longum), have been shown to be potent inhibitors of ochratoxin biosynthesis. tandfonline.comtandfonline.com Studies on various Aspergillus species, including A. alliaceus, have revealed that these compounds can significantly reduce the production of both Ochratoxin A and Ochratoxin B. tandfonline.com The inhibitory action of piperine and piperlongumine appears to target the polyketide synthesis step of the ochratoxin production pathway. tandfonline.comknu.ac.kr

Curcumin , the active component of turmeric, also exhibits inhibitory effects on the biosynthesis of ochratoxins. tandfonline.com At certain concentrations, curcumin can decrease the production of Ochratoxin A and, by extension, impact the levels of Ochratoxin B. tandfonline.comknu.ac.kr However, at higher concentrations, it can completely inhibit the mycelial growth of the fungus, thereby preventing any mycotoxin production. tandfonline.comtandfonline.com

Sesamin , a lignan found in sesame oil, has been identified as an inhibitor of both Ochratoxin A and Ochratoxin B production. tandfonline.comtandfonline.com Research has shown that sesamin can reduce the synthesis of these mycotoxins in Aspergillus species. tandfonline.com Its mode of action is believed to involve the inhibition of key enzymes in the biosynthetic pathway, namely chloroperoxidase and polyketide synthase. tandfonline.comknu.ac.kr

The table below summarizes the inhibitory effects of these natural alkaloids on Ochratoxin B production in Aspergillus alliaceus.

CompoundConcentration (% w/v)OTB Production Inhibition (%)Fungal Growth Inhibition (%)
Piperine0.01SignificantNot specified
Piperlongumine0.01SignificantNot specified
Curcumin0.01-288.0 (Increase)50.0
Sesamin0.145.0Not specified

Data sourced from a study on Aspergillus alliaceus (791). A negative inhibition value indicates an increase in production. researchgate.net

Molecular Targets of Biosynthesis Inhibition (e.g., Chloroperoxidase, Polyketide Synthase Activity)

The biosynthesis of Ochratoxin B is a multi-step process involving several key enzymes. The inhibitory effects of the aforementioned natural alkaloids are attributed to their ability to target these specific molecular components of the pathway.

The initial step in the formation of the dihydroisocoumarin moiety of Ochratoxin B is catalyzed by a polyketide synthase (PKS) . nih.govnih.govresearchgate.net This enzyme is responsible for the condensation of acetate and malonate units to form the polyketide backbone. nih.gov Piperine and piperlongumine have been found to affect the polyketide synthesis step, suggesting that their inhibitory action is directed at the PKS enzyme. tandfonline.comknu.ac.kr By disrupting the function of PKS, these alkaloids effectively block the entire downstream pathway leading to Ochratoxin B.

Molecular Interactions and Toxicokinetics of Ochratoxin B

Absorption and Distribution Dynamics in Experimental Systems

The toxicokinetics of Ochratoxin B are characterized by more rapid elimination and lower affinity for plasma proteins compared to Ochratoxin A, which contributes to its generally lower toxicity. nih.gov In vivo studies in rats have indicated that OTB is more extensively metabolized and quickly excreted due to a lack of specific retention in the kidneys. nih.gov

While whole-body autoradiography in rats has shown largely similar tissue distribution patterns for both OTB and OTA, the dynamics of their presence in these tissues differ significantly. nih.gov OTB demonstrates a much shorter retention time in the blood, indicating faster clearance from circulation. nih.gov In pigs, Ochratoxin B was observed to be poorly absorbed and was preferentially hydrolyzed within the intestinal tract. nih.gov

Studies investigating the cellular uptake of these mycotoxins have shown that the uptake of OTB is consistently lower than that of OTA. The primary target for ochratoxins is the renal proximal tubular cells, and it is the accumulation within these cells that is a key factor in their toxicity. The transport of ochratoxins across cell membranes is a complex process involving organic anion transporters and potentially other pH-dependent mechanisms. nih.gov However, the specific transporters and the precise mechanisms governing the cellular uptake of OTB are not as well-characterized as those for OTA.

Interactions with Serum Proteins

The interaction of xenobiotics with serum proteins, particularly albumin, is a critical determinant of their toxicokinetic profile, influencing their distribution, metabolism, and excretion.

Binding to Human Serum Albumin (HSA)

Ochratoxin B, like its chlorinated analog, forms a stable complex with Human Serum Albumin (HSA), the most abundant protein in blood plasma. nih.gov This interaction has significant toxicokinetic implications, as the binding to HSA can reduce the cellular uptake of OTB and consequently modulate its toxicity. nih.gov

The formation of the OTB-HSA complex has been characterized using various spectroscopic techniques. Fluorescence spectroscopy has been a key tool in these investigations. When OTB binds to HSA, there is a noticeable quenching of the intrinsic fluorescence of HSA, which is primarily due to the tryptophan residue (Trp-214). This quenching effect is concentration-dependent and indicates the formation of a complex between the mycotoxin and the protein. Furthermore, an increase in the fluorescence emission of OTB itself is observed upon binding to HSA, which is attributed to the transfer of energy from the excited Trp-214 residue of HSA to the bound OTB molecule. A slight red shift in the emission wavelength maximum of OTB has also been noted upon complex formation.

The primary high-affinity binding site for Ochratoxin B on Human Serum Albumin has been identified as Sudlow's Site I, which is located in subdomain IIA of the protein. This localization is supported by several lines of evidence. The strong quenching of the fluorescence of the Trp-214 residue, which is situated within this subdomain, suggests that OTB binds in close proximity. Additionally, competitive displacement studies have shown that OTB can displace warfarin (B611796), a known marker for Sudlow's Site I, from its binding site on HSA.

The binding of Ochratoxin B to Human Serum Albumin is a high-affinity interaction, although it is quantitatively weaker than the binding of Ochratoxin A to HSA. The association constant (Ka) for the OTB-HSA complex has been determined to be approximately 1.8 x 106 L/mol. This high binding affinity underscores the toxicokinetic significance of this interaction, as a substantial fraction of OTB in the bloodstream will be bound to HSA.

Interactive Data Table: Binding Affinity of Ochratoxin B to HSA

CompoundAssociation Constant (Ka) (L/mol)
Ochratoxin B1.8 x 106

Note: This table is based on available research data and may be subject to variations depending on experimental conditions.

Comparative Analysis of Protein Binding with Other Ochratoxins

Ochratoxin B (OTB) demonstrates a notable, albeit weaker, affinity for plasma proteins compared to its chlorinated analogue, Ochratoxin A (OTA). Both OTB and OTA primarily bind to human serum albumin (HSA) at Sudlow's site I, located in subdomain IIA. nih.gov This shared binding site is also occupied by the anticoagulant warfarin. nih.govacs.org

Spectroscopic studies have quantified the binding constants (Ka) of various ochratoxins to HSA, revealing a clear hierarchy in binding affinity. The binding constant for OTA is significantly higher than that of OTB. nih.govacs.org This difference is largely attributed to the presence of the chlorine atom in OTA's structure, which enhances its interaction with the protein matrix. nih.gov The ethyl ester form, Ochratoxin C (OTC), also exhibits a lower binding affinity to HSA than OTA. nih.gov

The interaction with HSA is believed to influence the toxicokinetics of these mycotoxins, affecting their distribution and elimination rates. The strong binding of OTA to albumin contributes to its long half-life and retention in the body, whereas the weaker binding of OTB is consistent with its more rapid elimination. nih.govnih.gov

Table 1: Comparative Binding Affinities of Ochratoxins to Human Serum Albumin (HSA)

Compound Binding Constant (Ka) in L/mol Reference
Ochratoxin A (OTA) ~3 x 107 nih.gov
Ochratoxin A (OTA) 5.2 x 106 acs.org
Ochratoxin B (OTB) 1.8 x 106 nih.govacs.org

This table presents data on the binding affinity of different ochratoxins to human serum albumin, illustrating the stronger binding of OTA compared to OTB.

Metabolism and Biotransformation Pathways in Experimental Models

In experimental models, Ochratoxin B is subject to more extensive metabolism than Ochratoxin A. nih.gov Biotransformation of OTB primarily occurs through two main pathways: hydrolysis of the peptide bond and hydroxylation. asm.orgnih.gov Studies in rats have identified specific metabolites resulting from these pathways. nih.govnih.gov

Pathways of Elimination and Excretion

The elimination of Ochratoxin B and its metabolites occurs through both urine and feces. nih.gov In studies conducted on F344 rats, approximately 19% of a single administered dose of OTB was recovered in the urine and feces within 72 hours. nih.govresearchgate.net The primary metabolite found in urine is ochratoxin beta, which is formed by the cleavage of the peptide bond. nih.gov Smaller quantities of 4-hydroxy-OTB are also excreted. nih.gov Unchanged OTB is also present in the excreta. nih.govresearchgate.net The relatively rapid excretion of OTB contrasts with the slow elimination of OTA, a key factor in their differing toxicities. nih.gov

Comparative Metabolic Fate with Ochratoxin A

The metabolic fates of Ochratoxin B and Ochratoxin A diverge significantly, which is a primary determinant of their differential toxicity. nih.gov OTB is metabolized more extensively and eliminated more rapidly than OTA. nih.govnih.gov While both mycotoxins can be hydroxylated, the resulting metabolites and their ratios differ. nih.gov OTA is poorly metabolized and slowly eliminated, leading to its accumulation, particularly in the kidneys. nih.govresearchgate.net In contrast, the more efficient metabolism and faster excretion of OTB prevent its specific retention in organs. nih.gov This difference in toxicokinetics is considered a key explanation for the lower toxicity of OTB compared to OTA. nih.govnih.gov

Enzymatic Hydrolysis and Related Metabolites (e.g., Ochratoxin Alpha)

A major metabolic pathway for ochratoxins is the enzymatic hydrolysis of the amide bond that links the dihydroisocoumarin moiety to the phenylalanine group. nih.govresearchgate.net This cleavage is catalyzed by enzymes such as carboxypeptidases and other amidohydrolases. nih.govfrontiersin.org

For Ochratoxin B, this hydrolysis yields two products: ochratoxin beta (OTβ) and phenylalanine. nih.govnih.gov Ochratoxin beta is the non-chlorinated isocoumarin analogue corresponding to OTB. nih.gov This metabolite is a major excretory product found in the urine of rats administered OTB. nih.gov It's important to distinguish this from the hydrolysis of Ochratoxin A, which produces ochratoxin alpha (OTα) and phenylalanine. nih.gov Both OTα and OTβ are considered to be of much lower toxicity than their parent compounds. nih.gov

Table 2: Products of Enzymatic Hydrolysis for OTA and OTB

Parent Toxin Hydrolysis Products
Ochratoxin A (OTA) Ochratoxin alpha (OTα) + Phenylalanine
Ochratoxin B (OTB) Ochratoxin beta (OTβ) + Phenylalanine

This table outlines the distinct, non-toxic metabolites produced from the enzymatic cleavage of the amide bond in Ochratoxin A and Ochratoxin B.

Organ and Cellular Retention in Experimental Models

A defining toxicokinetic feature of Ochratoxin B is its lack of specific organ retention, which stands in stark contrast to Ochratoxin A. nih.gov

Renal Retention Patterns

Studies in rat models have demonstrated no evidence of tissue-specific retention of Ochratoxin B, even after repeated administration. nih.govresearchgate.net Specifically, there is a lack of the specific retention in the kidneys that is characteristic of Ochratoxin A. nih.govnih.gov The accumulation of OTA in the proximal tubules of the kidney is a critical factor in its potent nephrotoxicity. nih.gov The absence of such renal retention for OTB, coupled with its faster elimination, provides a toxicokinetic explanation for its significantly lower potential to induce nephrotoxicity in rodents. nih.govnih.gov

Hepatic Uptake and Processing

The liver serves as a primary organ for the metabolism and detoxification of xenobiotics, including mycotoxins like Ochratoxin B (OTB). The processing of OTB within the liver involves two key stages: uptake into the hepatocytes and subsequent biotransformation into various metabolites. While research specifically targeting Ochratoxin B is less extensive than for its chlorinated analogue, Ochratoxin A (OTA), existing studies and parallels drawn from OTA provide significant insights into the hepatic fate of OTB.

Hepatic Uptake

The entry of mycotoxins into liver cells is a critical step preceding their metabolism. For the structurally similar Ochratoxin A, uptake into hepatocytes is an active, carrier-mediated process rather than simple diffusion. nih.gov This transport is facilitated by specific protein families located on the hepatocyte membrane.

Role of Organic Anion-Transporting Polypeptides (OATPs) : Studies on OTA have demonstrated that its transport into liver cells is saturable, temperature-, and energy-dependent, which are characteristics of active transport. nih.gov This uptake is mediated by organic anion-transporting polypeptides (OATPs), a family of transporters abundantly expressed in the liver that handle the uptake of various endogenous and exogenous compounds. nih.govnih.gov Given the structural similarity between OTA and OTB, it is highly probable that OTB also utilizes OATPs for its entry into hepatocytes, although direct studies confirming this are limited. The general involvement of transporters like OATs and OATPs as an entry pathway for various mycotoxins into liver and kidney cells has been established. jst.go.jpresearchgate.net

Hepatic Biotransformation

Once inside the hepatocytes, Ochratoxin B undergoes biotransformation reactions, primarily catalyzed by microsomal enzymes. These metabolic processes modify the structure of OTB, generally to facilitate its excretion. The two major metabolic pathways identified for OTB are hydroxylation and hydrolysis. nih.gov

Hydroxylation : Research using rat liver microsomal fractions has shown that Ochratoxin B is metabolized into a hydroxylated derivative. nih.gov This reaction, which requires the presence of NADPH, leads to the formation of 4-hydroxyochratoxin B (4-OH-OTB). nih.gov The requirement for NADPH is a hallmark of reactions catalyzed by the cytochrome P450 (CYP450) enzyme system, indicating the central role of these enzymes in the phase I metabolism of OTB. nih.govnih.gov

Hydrolysis : The second significant pathway is the cleavage of the peptide bond linking the dihydroisocoumarin moiety to the phenylalanine group. This hydrolysis reaction results in the formation of ochratoxin beta (OTβ), the non-toxic amino acid-cleaved derivative of OTB. nih.govresearchgate.net

In studies where rats were administered OTB, both 4-hydroxyochratoxin B and ochratoxin beta were identified as urinary metabolites, confirming that these biotransformation pathways occur in vivo. nih.gov It is noteworthy that OTB itself can be a metabolite of Ochratoxin A via a dechlorination reaction. researchgate.netnih.govmdpi.com

The primary metabolites and the enzymatic processes involved in the hepatic processing of Ochratoxin B are summarized in the table below.

Metabolic PathwayMetabolite FormedEnzymatic System/ProcessReference
Hydroxylation4-hydroxyochratoxin B (4-OH-OTB)Liver Microsomal Cytochrome P450 (NADPH-dependent) nih.gov
HydrolysisOchratoxin beta (OTβ)Peptide bond cleavage nih.govresearchgate.net

The following table provides a summary of research findings on the hepatic metabolism of Ochratoxin B.

Study FocusModel SystemKey FindingsReference
Metabolite IdentificationRat liver microsomal fractionsIdentified the formation of 4-hydroxyochratoxin B in the presence of NADPH. nih.gov
In Vivo MetabolismRats administered Ochratoxin BConfirmed excretion of 4-hydroxyochratoxin B and ochratoxin beta in urine. nih.gov
Formation from Ochratoxin AAnimal and microbial systemsOchratoxin B can be formed from Ochratoxin A through dechlorination. researchgate.netnih.gov

Cellular and Subcellular Responses to Ochratoxin B Exposure in Experimental Models

Cellular Uptake Mechanisms

The precise mechanisms governing the cellular uptake of Ochratoxin B are not as extensively characterized as those for Ochratoxin A. However, it is understood that several factors can influence the tissue uptake of mycotoxins, including the compound's diffusibility and the involvement of active transport mechanisms. nih.govmdpi.com For the more studied Ochratoxin A, uptake into kidney and liver cells is facilitated by organic anion transporters (OATs) and organic anion-transporting polypeptides (OATPs). nih.gov Given the structural similarity between OTA and OTB, it is plausible that similar transport systems may be involved in the cellular uptake of OTB, although specific studies are needed to confirm this. The formation of stable complexes with serum albumin can significantly diminish the cellular uptake of ochratoxins, suggesting that the free, unbound fraction of the toxin is what is primarily available for transport into cells. nih.govmdpi.com

Comparative Cellular Responses

Ochratoxin B has demonstrated cytotoxic effects in various in vitro models, including the human hepatoma cell line, HepG2. Studies have shown that OTB can inhibit the proliferation of HepG2 cells at concentrations as low as 1 μg/ml. ebi.ac.uk In the absence of albumin, OTB has been observed to strongly decrease cellular ATP levels, indicating a significant impact on cell viability. nih.gov

Table 1: In vitro Cytotoxicity of Ochratoxin B in HepG2 Cells

ParameterObservationReference
Effect on Cell ProliferationInhibition observed at concentrations as low as 1 μg/ml. ebi.ac.uk
Effect on ATP Levels (in the absence of albumin)Strongly decreased cellular ATP levels. nih.gov

Serum albumin, the most abundant protein in blood plasma, plays a crucial role in the toxicokinetics of ochratoxins by forming stable complexes with them. mdpi.com This interaction has a significant impact on the cellular uptake and subsequent toxic responses. In the presence of fetal bovine serum (FBS) or human serum albumin (HSA), the cytotoxic effects of OTB are markedly reduced. nih.gov For instance, 10% FBS in cell culture medium can significantly reduce the viability loss induced by OTB. nih.gov Similarly, the presence of 40 g/L HSA can prevent OTB from affecting cellular ATP levels. nih.gov This suggests that the formation of the OTB-albumin complex limits the amount of free toxin available to enter the cells, thereby mitigating its toxicity. nih.govnih.gov

Table 2: Effect of Serum Albumin on Ochratoxin B Cytotoxicity

ConditionEffect on OTB-induced CytotoxicityReference
10% Fetal Bovine Serum (FBS)Significantly reduced cell viability loss. nih.gov
40 g/L Human Serum Albumin (HSA)No effect on cellular ATP levels was observed. nih.gov

The cellular response to Ochratoxin B can vary depending on the species and the type of cell being examined. OTB has been shown to elicit a concentration-dependent decrease in cell numbers in various epithelial cell types, although at concentrations 5 to 10 times higher than those observed for OTA. oup.com A study comparing different cell lines and primary cells revealed a species and sex sensitivity rank order for OTB, with male pig cells showing the highest sensitivity. oup.com Notably, fibroblast cells (NRK-49F) were found to be less sensitive to the antiproliferative effects of OTB compared to epithelial cells. oup.comresearchgate.net

Table 3: Species- and Cell Type-Specific Sensitivity to Ochratoxin B

Cell TypeObserved EffectReference
Epithelial Cells (various)Concentration-dependent decrease in cell numbers. oup.com
Male Porcine Kidney Cells (PKC(m))First significant effects noted at 100 nM. oup.com
LLC-PK1, NRK-52E, HKC(f), HKC(m)First significant effects noted at 0.5 µM or 1 µM. oup.com
Fibroblasts (NRK-49F)Reduced proliferation with a first effect noted at 60 µM. oup.com

Mechanisms of Biological Activity

A primary mechanism of action for ochratoxins is the inhibition of protein synthesis. globalindoorhealthnetwork.comhealthmatters.io This effect is attributed to the structural similarity of the phenylalanine moiety of the ochratoxin molecule to the amino acid phenylalanine. researchgate.net Ochratoxin A acts as a competitive inhibitor of phenylalanyl-tRNA synthetase, an enzyme crucial for the incorporation of phenylalanine into polypeptide chains during protein synthesis. inchem.org This inhibition disrupts the translation process. inchem.org While most studies have focused on OTA, it has been reported that Ochratoxin B is not antagonistic to Ochratoxin A concerning its effects on the formation of phenylalanyl-tRNA and protein synthesis, which suggests that OTB likely acts through a similar competitive inhibition mechanism. inchem.org

Influence on Cellular Energy Metabolism (e.g., ATP Levels)

Ochratoxin B (OTB) has been demonstrated to impact cellular energy metabolism by affecting adenosine (B11128) triphosphate (ATP) levels. In a study utilizing the human-derived liver cell line HepG2, exposure to OTB in the absence of albumin led to a significant decrease in cellular ATP levels. nih.gov This cytotoxic effect, however, was observed to be substantially mitigated by the presence of human serum albumin (HSA). The formation of a stable complex between OTB and HSA is thought to reduce the cellular uptake of the toxin, thereby diminishing its impact on cellular viability and energy production. nih.govmdpi.com When HepG2 cells were incubated with OTB in the presence of 40 g/L HSA, the mycotoxin did not affect the cellular ATP levels. nih.gov

Table 1: Effect of Ochratoxin B on ATP Levels in HepG2 Cells
Experimental ConditionEffect on ATP LevelsReference
OTB exposure without albuminStrongly decreased nih.gov
OTB exposure with 10% fetal bovine serum (FBS)Significantly reduced cytotoxicity nih.gov
OTB exposure with 40 g/L human serum albumin (HSA)No effect on cellular ATP levels nih.gov

Induction of Oxidative Stress Responses

Specific research detailing the induction of oxidative stress responses by Ochratoxin B in experimental models is limited in the currently available scientific literature.

Apoptotic and Necrotic Processes

Detailed studies focusing specifically on the induction of apoptotic and necrotic processes by Ochratoxin B are not extensively covered in the available research.

Genomic Stability Effects (e.g., DNA Damage, Genotoxicity)

Investigations into the genotoxic potential of Ochratoxin B have yielded results that distinguish it from its more toxic analogue, Ochratoxin A (OTA). In a study using the human-derived liver cell line (HepG2), OTB was found to be devoid of genotoxic activity. nih.gov Unlike OTA, OTB did not induce the formation of micronuclei or cause DNA migration in the single-cell gel electrophoresis (comet) assay. nih.gov These findings suggest that OTB is likely not a genotoxic carcinogen in humans. nih.gov Further supporting this, it has been noted that OTB lacks the genotoxic activity of OTA, even at higher concentrations. ebi.ac.uk

Table 2: Genotoxicity of Ochratoxin B in HepG2 Cells
AssayResult for Ochratoxin BReference
Micronucleus (MN) AssayNegative nih.gov
Single-Cell Gel Electrophoresis (SCGE) AssayNegative nih.gov

Cell Cycle Regulation and Arrest

Ochratoxin B has been shown to affect cell proliferation and division. In studies with the human liver cell line HepG2, OTB was observed to inhibit cell proliferation at concentrations as low as 1 μg/ml. ebi.ac.uk Furthermore, OTB caused a pronounced inhibition of cell division at doses lower than those of Ochratoxin A. nih.gov

Table 3: Effects of Ochratoxin B on Cell Cycle
Cell LineObserved EffectReference
HepG2Inhibition of cell proliferation ebi.ac.uk
HepG2Pronounced inhibition of cell division nih.gov

Modulation of Cellular Signaling Pathways (e.g., MAPK, ERK1/2, JNK1/2)

Specific information regarding the modulation of cellular signaling pathways such as MAPK, ERK1/2, and JNK1/2 by Ochratoxin B is not detailed in the currently accessible scientific literature.

Receptor Interactions and Molecular Targets

A significant molecular interaction of Ochratoxin B is its binding to serum albumin. Spectroscopic and ultrafiltration techniques have demonstrated the formation of a highly stable complex between OTB and human serum albumin (HSA). nih.govmdpi.comnih.gov This interaction is believed to have significant toxicological importance, as the binding of OTB to albumin can limit its cellular uptake, thereby reducing its cytotoxic effects. nih.govmdpi.com The formation of the OTB-HSA complex is a key factor in the lower in vivo toxicity of OTB compared to OTA, as it leads to more rapid metabolism and excretion. ebi.ac.uk

Analytical Methodologies for Ochratoxin B Detection and Quantification

Sample Preparation Techniques

Effective sample preparation is a crucial step to remove interfering matrix components and enrich the target analyte, thereby enhancing the sensitivity and reliability of the subsequent analysis. For OTB, the most common and effective clean-up techniques are solid-phase extraction and immunoaffinity columns.

Solid-phase extraction (SPE) is a widely used technique for purifying samples before chromatographic analysis. acs.org It relies on the partitioning of solutes between a solid sorbent and a liquid mobile phase. For mycotoxin analysis, reversed-phase cartridges, such as C18, are commonly employed. acs.org The process generally involves conditioning the SPE column, loading the sample extract, washing away impurities with a weak solvent, and finally eluting the mycotoxins of interest with a stronger organic solvent. acs.org

An analytical method for determining OTA and OTB in wine utilized an online SPE system coupled to liquid chromatography. mdpi.comnih.govresearchgate.net This automated approach significantly reduces sample handling and analysis time, with a total analysis duration of just six minutes. nih.govnih.gov The method was validated with recoveries for OTB ranging from 91.6% to 99.1% and a limit of quantification (LOQ) of 0.2 µg L⁻¹. nih.govnih.gov Another study established a method for 12 mycotoxins, including OTB, in edible oils and sauces using a PRiME HLB solid-phase extraction column, which demonstrated recoveries between 79.8% and 108.6%. nih.gov

Table 1: Performance of SPE Methods for Ochratoxin B Analysis

Immunoaffinity columns (IACs) offer a highly specific and efficient method for sample clean-up. romerlabs.com These columns contain monoclonal antibodies bound to a solid support gel that specifically capture the target mycotoxin, such as ochratoxin. romerlabs.comaokin.de The process involves passing a filtered sample extract through the column, where the ochratoxins bind to the antibodies. aokin.de The column is then washed to remove unbound matrix components, and the purified ochratoxins are subsequently eluted with a solvent like methanol, often acidified slightly. aokin.de

IACs are prized for their ability to provide very clean extracts, which is particularly beneficial for complex matrices. nih.gov This high degree of purification enhances the performance of subsequent analytical techniques like HPLC. nih.govnih.gov Commercially available IACs can be designed for a single mycotoxin (e.g., Ochratoxin A) or for multiple mycotoxins simultaneously. romerlabs.commzfoodtest.com While highly effective, the cost of IACs can be a limiting factor, leading to research on their regeneration and reuse to make the analysis more economical. nih.gov

Chromatographic Methods

Following sample preparation, chromatographic techniques are employed to separate, identify, and quantify Ochratoxin B. High-performance liquid chromatography is the most common separation method used for this purpose. laboratuvar.com

High-performance liquid chromatography (HPLC) is a powerful analytical technique that separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. laboratuvar.com For mycotoxin analysis, reversed-phase HPLC is typically used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile, methanol, and water, often with an acid modifier like formic or acetic acid. nih.govmdpi.com The separated components are then passed to a detector for quantification.

HPLC with fluorescence detection (HPLC-FLD) is one of the most widely used methods for the analysis of ochratoxins due to its high sensitivity and selectivity. nih.govmdpi.com Ochratoxins are naturally fluorescent compounds, which allows for their detection at low concentrations. laboratuvar.com The selection of appropriate excitation and emission wavelengths is crucial for maximizing sensitivity. For Ochratoxin A, excitation is often set around 330-380 nm and emission at 420-460 nm. nih.govtandfonline.comshimadzu.com OTB, being structurally similar, is often detected under similar conditions.

A study on Tokaj wines developed an online SPE-HPLC-FD method for the simultaneous determination of OTA and OTB. nih.gov The method demonstrated a linear range for OTB between 0.2 and 75 µg L⁻¹. nih.gov The entire analytical process, including extraction and separation, was completed in just 6 minutes. nih.govnih.gov

Table 2: HPLC-FLD Method Parameters for Ochratoxin Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly powerful and specific technique for mycotoxin analysis. laboratuvar.comnih.gov It combines the separation capabilities of HPLC with the mass analysis capabilities of a mass spectrometer, providing excellent sensitivity and structural confirmation. laboratuvar.comnih.gov This method is particularly valuable for analyzing complex matrices and for the simultaneous determination of multiple mycotoxins. nih.govresearchgate.net

The analysis is typically performed using a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov In this mode, a specific precursor ion for the analyte (e.g., the protonated molecule [M+H]⁺ for OTB) is selected in the first quadrupole, fragmented in the collision cell, and then specific product ions are monitored in the third quadrupole. nih.gov This process provides a high degree of certainty in identification and quantification. One study analyzing 24 mycotoxins reported the precursor ion for OTB as m/z 370.1321 and a product ion as m/z 324.15. hplc.eu Another method for analyzing mycotoxins in milk validated a UHPLC-MS/SRM approach for quantifying both OTA and OTB. nih.gov

Table 3: LC-MS/MS Parameters for Ochratoxin B

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, its application to mycotoxins like Ochratoxin B is less common compared to liquid chromatography because most mycotoxins are non-volatile substances. To be analyzed by GC, they must first be converted into volatile derivatives through a process called derivatization. tandfonline.com

This derivatization step, typically involving silylation or acylation, adds complexity and time to the sample preparation process. tandfonline.com For ochratoxins, a method involving trimethylsilyl (B98337) (TMS)-trifluoroacetamide (TFA) derivatization has been developed, but it was noted as not being suitable for routine quantification. While GC can be coupled with various detectors, including flame ionization (FID), electron capture (ECD), and mass spectrometry (MS), the latter is the most widely used for mycotoxin analysis due to its high sensitivity and specificity. tandfonline.comnih.gov

Despite its capabilities, there are limited specific reports on validated GC methods exclusively for the determination of Ochratoxin B. Much of the research has focused on Ochratoxin A or multi-mycotoxin screening where OTB may be included. For instance, a GC-MS method was developed for the determination of multiple mycotoxins, including trichothecenes, in biological samples, showcasing the potential of the technique, though not specifically detailing performance for OTB. The inherent challenges of derivatization and the prevalence of more direct liquid chromatography methods have limited the widespread adoption of GC for routine Ochratoxin B analysis.

Immunoassays and Biosensors

Immunoassays and biosensors represent a significant class of analytical tools for mycotoxin detection, offering advantages such as high specificity, sensitivity, and potential for rapid, high-throughput screening. These methods are based on the specific binding interaction between an antibody (or another recognition element) and the target analyte.

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay format for the detection and quantification of mycotoxins. The technique relies on the specific recognition of the target mycotoxin by antibodies. In the context of Ochratoxin B, both specific ELISAs and assays with cross-reactivity from Ochratoxin A-targeted antibodies have been developed.

A monoclonal antibody specific to OTB was successfully used to develop an indirect competitive ELISA (ic-ELISA). This assay demonstrated high specificity for OTB with very low cross-reactivity (2.7%) to OTA. rsc.org It was found to be suitable for screening OTB in various food matrices such as beer, coffee, and wine. rsc.org

Other studies have focused on developing monoclonal antibodies that recognize both OTA and OTB, which can be useful for assessing total ochratoxin contamination. For example, one such antibody showed high affinity for OTA and similar binding activity to OTB, with a cross-reactivity of 98%. techscience.com This antibody was used to establish an ic-ELISA for the simultaneous detection of both ochratoxins. techscience.com The cross-reactivity of OTA-specific antibodies with OTB is a common consideration in commercial ELISA kits. For instance, one commercial kit reports a cross-reactivity of 18% for Ochratoxin B. mdpi.com

The performance of these ELISAs is characterized by parameters such as the 50% inhibitory concentration (IC50), the limit of detection (LOD), and recovery rates in spiked samples.

Assay TypeTarget Analyte(s)IC50LODCross-Reactivity with OTB (%)MatrixRecovery (%)Reference
Indirect Competitive ELISAOTB150 nM3 µg/L100Beer, Coffee, WineNot specified rsc.org
Indirect Competitive ELISAOTA and OTB0.2 ng/mL (for OTA/OTB)0.03 ng/mL (for OTA/OTB)~98Corn84.2 - 93.1 techscience.com
Direct Competitive ELISAOTA0.13 ng/mL (for OTA)Not specified18Not specifiedNot specified mdpi.com
Competitive Direct ELISAOTANot specifiedNot specified18Grains, Coffee, SoybeansNot specified mdpi.com
Indirect Competitive ELISAOTANot specified0.20 ng/mL (for OTA)0.07Coffee45.9 - 80.5 (HPLC) / 46.7 - 81.5 (ELISA) tum.de

Aptamer-Based Biosensors

Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity, similar to antibodies. They are selected through an in vitro process called SELEX (Systematic Evolution of Ligands by Exponential Enrichment). mdpi.com Aptamer-based biosensors, or aptasensors, have emerged as promising alternatives to traditional immunoassays due to advantages like low cost, ease of synthesis, and good stability. mdpi.com

The development of aptasensors for ochratoxins has predominantly focused on Ochratoxin A. However, the specificity and cross-reactivity of these aptamers with Ochratoxin B are critical considerations. Research has shown that an aptamer selected for OTA also binds to OTB, but with a significantly lower affinity. One study reported a 100-fold decrease in affinity for OTB compared to OTA, with a dissociation constant (Kd) estimated at 30 µM for OTB. acs.org This lower affinity is a key difference from monoclonal antibodies developed for OTA, which can show as little as a 3-fold difference in reactivity between OTA and OTB. acs.org

The development of aptamers with high affinity and specificity solely for Ochratoxin B remains an area for further research. The performance of current OTA-specific aptasensors for the detection of OTB is therefore limited by this reduced binding affinity.

Aptamer TargetAnalyte TestedBinding Affinity (Kd)Detection MethodCommentsReference
Ochratoxin AOchratoxin B~30 µMEquilibrium DialysisAptamer showed 100-fold less affinity for OTB compared to OTA. acs.org

Nanomaterial-Enhanced Detection Systems

Nanomaterials have been increasingly integrated into biosensor design to enhance analytical performance, offering properties such as high surface-area-to-volume ratios, unique optical characteristics, and excellent conductivity. These features can lead to significant improvements in the sensitivity and speed of detection for mycotoxins like Ochratoxin B.

Gold nanoparticles (AuNPs) are widely used in the development of colorimetric biosensors. rsc.org The principle often relies on the aggregation of AuNPs in the presence of the target analyte, which causes a visible color change. rsc.org For instance, a colorimetric aptasensor using unmodified AuNPs was developed for the rapid detection of multiple mycotoxins. rsc.org In such systems, the aptamer binds to the AuNP surface, preventing aggregation. When the target mycotoxin is present, the aptamer preferentially binds to it, leaving the AuNPs to aggregate, resulting in a color shift. While primarily developed for OTA and other mycotoxins, the cross-reactivity of the aptamer with OTB would determine the applicability of this system for its detection.

Quantum dots (QDs) are semiconductor nanocrystals that exhibit unique fluorescent properties, such as high quantum yield and photostability, making them excellent labels for fluorescence-based biosensors. rsc.org QDs can be used in various sensing strategies, including fluorescence resonance energy transfer (FRET) based assays. rsc.org In a typical FRET-based aptasensor, the fluorescence of the QDs is quenched by a nearby molecule. The binding of the target analyte to the aptamer can disrupt this quenching, leading to a restored fluorescence signal that is proportional to the analyte concentration. The application of these systems for OTB detection is again dependent on the specificity of the recognition element used, such as an aptamer or antibody.

While the majority of research on nanomaterial-enhanced detection systems has centered on Ochratoxin A, the principles and platforms can be adapted for Ochratoxin B, provided a specific recognition element is available.

Spectroscopic Techniques (e.g., UV, Circular Dichroism, Fluorescence Spectroscopy)

Spectroscopic techniques are valuable tools for the analysis of mycotoxins, providing information on their concentration and interaction with other molecules based on their absorption and emission of light.

UV-Vis Spectroscopy can be used for the quantification of Ochratoxin B. The PubChem database reports maximum UV absorption for OTB at wavelengths of 218 and 318 nm. nih.gov These characteristic absorption peaks can be used for its detection and quantification in solutions.

Fluorescence Spectroscopy is a particularly sensitive technique for ochratoxins due to their native fluorescence. The fluorescence spectra of OTA and OTB are very similar, which can make it difficult to distinguish between the two compounds in a mixture based on fluorescence alone. nih.gov However, the interaction of OTB with other molecules can alter its fluorescence properties, which can be exploited for analytical purposes. For example, the binding of OTB to human serum albumin (HSA) results in a significant increase in its fluorescence emission intensity. mdpi.com The fluorescence emission maximum of OTB is at 430 nm when excited at 365 nm, and this signal is enhanced in the presence of HSA. mdpi.com This phenomenon can be used to study the binding kinetics and for quantification.

Circular Dichroism (CD) Spectroscopy provides information about the three-dimensional structure of chiral molecules. While studies have used CD to investigate the interaction of other mycotoxins with proteins, specific data on the direct analysis or induced CD signals of Ochratoxin B are limited.

TechniqueParameterValueConditions/NotesReference
UV-Vis SpectroscopyMaximum Absorption (λmax)218 nm, 318 nm- nih.gov
Fluorescence SpectroscopyExcitation Maximum (λex)365 nmSignal is enhanced in the presence of human serum albumin (HSA). mdpi.com
Emission Maximum (λem)430 nm

Molecular Methods for Fungal Identification and Quantification

Molecular methods, particularly those based on the Polymerase Chain Reaction (PCR), are essential for the early and specific detection of mycotoxigenic fungi, thereby preventing the entry of mycotoxins into the food chain. These techniques target specific DNA sequences of the fungi responsible for producing toxins like Ochratoxin B.

Ochratoxins are produced by several species of Aspergillus and Penicillium. nih.gov Key OTA-producing species that can also produce OTB include Aspergillus carbonarius and Aspergillus ochraceus. nih.gov Molecular diagnostic approaches have been developed to specifically identify these species. PCR assays using species-specific primers designed from regions like the internal transcribed spacers (ITS) of ribosomal DNA have proven to be highly sensitive and specific tools. nih.gov

Furthermore, research has focused on identifying the genes involved in the ochratoxin biosynthetic pathway. This pathway involves several key enzymes, including a polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS). nih.gov Targeting these biosynthetic genes with PCR primers allows for the specific detection of potentially ochratoxigenic strains, rather than just the fungal species which may also include non-toxigenic strains.

Quantitative PCR (qPCR), or real-time PCR, allows for the quantification of the target DNA, which can be correlated with the amount of fungal biomass in a sample. This provides a valuable tool for assessing the risk of mycotoxin contamination. While much of the development in this area has been driven by the need to detect OTA producers, these methods are directly applicable to the fungi that also produce OTB. For example, real-time PCR assays have been developed targeting a PKS gene in Aspergillus carbonarius to quantify the fungus and assess OTA risk in grapes.

Fungal SpeciesTarget Gene/RegionMethodPurposeReference
Aspergillus carbonariusInternal Transcribed Spacers (ITS)Species-specific PCRDetection and identification nih.gov
Aspergillus ochraceusInternal Transcribed Spacers (ITS)Species-specific PCRDetection and identification nih.gov
Aspergillus carbonariusPolyketide Synthase (PKS) geneReal-time PCRQuantification of fungal load and OTA risk assessment dntb.gov.ua
Penicillium nordicumPolyketide Synthase (otapksPN)Gene identificationIdentification of gene involved in OTA biosynthesis nih.gov
Penicillium nordicumNon-ribosomal Peptide Synthetase (npsPN)Gene identificationIdentification of gene involved in OTA biosynthesis nih.gov

Mitigation and Control Strategies for Ochratoxin B

Biological Decontamination Approaches

Biological methods are gaining attention as effective and environmentally friendly strategies for detoxifying mycotoxins. These methods utilize microorganisms and their enzymes to degrade or adsorb OTB.

Microbial Biodegradation by Bacteria

Certain bacterial species have demonstrated the ability to degrade ochratoxins, primarily by hydrolyzing the amide bond that links the phenylalanine molecule to the isocoumarin core. This action cleaves OTB into the less toxic Ochratoxin β (OTβ) and phenylalanine.

Brevundimonas naejangsanensis A strain of Brevundimonas naejangsanensis, designated ML17, has been identified as highly effective in degrading both Ochratoxin A (OTA) and OTB. Research has shown that this strain can achieve a 100% degradation rate for both toxins within 24 hours. researchgate.net The detoxification is carried out by enzymes that hydrolyze OTB into OTβ. cabidigitallibrary.org Four specific enzymes, named Bn OTase1, Bn OTase2, Bn OTase3, and Bn OTase4, have been purified from this bacterium and are capable of this hydrolytic conversion. cabidigitallibrary.org These enzymes exhibit different kinetic properties for OTA and OTB, indicating varied efficiency and affinity for each toxin. cabidigitallibrary.org

Bacillus subtilis Various strains of Bacillus subtilis are known to be effective in mycotoxin degradation. nih.gov For instance, the cell-free supernatant of B. subtilis CW 14 has been shown to degrade 97.6% of OTA within 24 hours, indicating that the detoxification is mediated by extracellular enzymes. nih.gov The degradation mechanism involves breaking down the toxin into less harmful compounds. nih.gov While much of the research has centered on OTA, the enzymatic action, often involving carboxypeptidases, suggests a similar potential for OTB degradation. nih.gov In addition to enzymatic degradation, B. subtilis cells, both viable and autoclaved, have been observed to bind a significant percentage of ochratoxin, contributing to its removal. nih.gov

Acinetobacter calcoaceticus This bacterial species is capable of degrading ochratoxins. Studies have demonstrated that A. calcoaceticus can completely eliminate OTA from a liquid medium over several days, converting it into the non-toxic OTα. microbiologyjournal.orgnih.gov The degradation rate is influenced by factors such as temperature and initial toxin concentration. microbiologyjournal.orgtennessee.edu For example, at an initial concentration of 10 mg/L, A. calcoaceticus removed OTA at rates of 0.1005 mg/L/h at 25°C and 0.0636 mg/L/h at 30°C. nih.gov The primary degradation pathway is the hydrolysis of the peptide bond. nih.govfrontiersin.org While most studies focus on OTA, the mechanism of action implies a similar capability for degrading OTB.

Lactic Acid Bacteria (LAB) Lactic Acid Bacteria are widely recognized for their ability to reduce mycotoxin contamination through multiple mechanisms, including biodegradation and adsorption. mdpi.comnih.govmdpi.com Several strains from genera such as Lactobacillus have been shown to decrease ochratoxin levels in liquid media. pjmonline.orgresearchgate.net The reduction can be significant, with some strains of Lactobacillus plantarum and Lactobacillus rhamnosus removing over 50% of the initial OTA content. researchgate.net While binding to the cell wall is a primary mechanism, some LAB are also capable of degrading mycotoxins into less toxic substances. nih.gov The effectiveness of this process is strain-dependent. pjmonline.org

Table 1: Microbial Degradation of Ochratoxins

Microorganism Strain Target Toxin(s) Degradation Efficiency Time Key Findings
Brevundimonas naejangsanensis ML17 OTA & OTB 100% 24 hours Degrades OTB into Ochratoxin β (OTβ) via enzymatic hydrolysis. researchgate.netcabidigitallibrary.org
Bacillus subtilis CW 14 OTA 97.6% 24 hours Degradation by cell-free supernatant (extracellular enzymes). nih.gov
Acinetobacter calcoaceticus N/A OTA Total elimination 5 days Degrades OTA into Ochratoxin α (OTα); rate is temperature-dependent. microbiologyjournal.orgnih.gov
Lactic Acid Bacteria Various OTA >50% 24 hours Efficiency is strain-dependent; involves both degradation and adsorption. researchgate.net

Enzymatic Detoxification Mechanisms

The use of isolated enzymes offers a more targeted approach to mycotoxin detoxification. The primary mechanism for enzymatic degradation of OTB is the hydrolysis of its amide bond, which results in non-toxic products.

Lipases Certain lipase preparations have been found to effectively degrade both OTA and OTB. A study investigating five different lipases found that Porcine Pancreas Lipase (PPL) and Amano Lipase A from Aspergillus niger (ANL) were capable of hydrolyzing both toxins. nih.govresearchgate.net

Porcine Pancreas Lipase (PPL): This enzyme completely degraded OTB within 9 hours. However, it was less effective against OTA, degrading only 43% over 25 hours. Molecular modeling suggests the chlorine atom in OTA impairs its hydrolysis by PPL. nih.gov

Amano Lipase A (ANL): This enzyme was able to completely degrade both mycotoxins, achieving full degradation of OTA in 3 hours and OTB in 10 hours. nih.govresearchgate.net

Carboxypeptidases Carboxypeptidase A (CPA) was one of the first enzymes identified with the ability to hydrolyze ochratoxins. nih.gov It cleaves the amide bond, converting OTB to OTβ and phenylalanine. researchgate.net One study demonstrated that CPA could degrade both OTA and OTB, though it was significantly more efficient at degrading OTB. nih.gov Enzymes from various bacteria, including B. amyloliquefaciens and B. subtilis, have been identified as carboxypeptidases capable of detoxifying OTA. nih.govmdpi.com The carboxypeptidase BnOTase2 from Brevundimonas naejangsanensis ML17 has been shown to achieve 100% degradation of both OTA and OTB. researchgate.net

Table 2: Enzymatic Degradation of Ochratoxin B

Enzyme Source Degradation Time for OTB Degradation Time for OTA Key Findings
Porcine Pancreas Lipase (PPL) Porcine Pancreas 9 hours (100%) 25 hours (43%) More effective for OTB than for OTA. nih.gov
Amano Lipase A (ANL) Aspergillus niger 10 hours (100%) 3 hours (100%) Effectively degrades both toxins. nih.govresearchgate.net
Carboxypeptidase A (CPA) Bovine Pancreas N/A N/A Degrades both OTA and OTB by hydrolyzing the amide bond. nih.govnih.gov
Carboxypeptidase BnOTase2 Brevundimonas naejangsanensis N/A (100% efficiency) N/A (100% efficiency) Highly efficient at degrading both toxins. researchgate.net

Adsorption Mechanisms of Microbial Cell Components

In addition to biodegradation, many microorganisms can physically bind and remove ochratoxins from a medium through adsorption. This process does not involve the chemical modification of the toxin but rather its sequestration on the surface of the microbial cell.

The primary mechanism involves the binding of mycotoxins to components of the microbial cell wall, such as polysaccharides (e.g., β-D-glucans) and proteins. researchgate.net This adsorption is a rapid physical process, with a significant amount of toxin being removed from the medium within minutes to hours. mtak.hunih.gov

Both viable and non-viable (heat-inactivated) cells can perform this function, and in many cases, non-viable cells show higher binding capacities. mdpi.commtak.hunih.gov This is advantageous as it eliminates concerns about the microorganism's viability and potential metabolic activity in the final product. For example, thermally inactivated cells of Saccharomyces cerevisiae and various Lactobacillus species have demonstrated a greater ability to remove OTA compared to their living counterparts. mtak.hunih.gov The binding can be partially reversible, with a portion of the toxin being released after washing. mtak.hunih.gov The cell wall is crucial for this process; cells without their cell walls (protoplasts) lose their ability to adsorb the toxin. mtak.hu

Physical Interventions

Physical methods are commonly used in the grain and food processing industries to reduce mycotoxin levels. These strategies focus on the physical removal of contaminated portions or controlling storage conditions to prevent fungal growth and toxin production.

Sorting, Cleaning, and Milling Processes

Sorting and Cleaning: Mechanical and optical sorting can effectively remove contaminated kernels. Techniques based on density, size, and color can significantly lower mycotoxin levels. Cleaning processes that remove foreign materials, broken kernels, and dust can reduce OTA contamination by 7-50%. researchgate.net

Milling: During the milling of grains like wheat, OTA tends to concentrate in the outer layers (bran) and germ fractions. mdpi.com Therefore, the resulting white flour, which is derived from the endosperm, typically has a lower concentration of the toxin compared to the whole grain. mdpi.com While this process reduces the toxin level in the primary product, it leads to a higher concentration in by-products like bran, which are often used in animal feed. researchgate.net

Controlled Atmospheric Storage

The growth of mycotoxin-producing fungi is highly dependent on environmental factors, including temperature, water activity, and atmospheric gas composition. Controlled Atmosphere (CA) storage involves modifying the atmosphere within a storage facility, typically by reducing oxygen (O₂) levels and increasing nitrogen (N₂) or carbon dioxide (CO₂) levels.

This modification creates an environment that is unfavorable for the growth of aerobic molds, such as Aspergillus and Penicillium species, which are responsible for producing ochratoxins. researchgate.netresearchgate.net By inhibiting fungal growth, CA storage effectively prevents the de novo synthesis of mycotoxins during post-harvest storage. researchgate.net Storage in a high-N₂ atmosphere (e.g., 98.5%) has been shown to significantly reduce the growth and sporulation of mycotoxigenic fungi and can also control pest infestations. researchgate.netresearchgate.net This method is an eco-friendly alternative to chemical treatments for preserving grain quality during long-term storage. researchgate.net

Thermal Processing Effects

Ochratoxins are known for their relative thermal stability, which presents a challenge for food processing industries. The melting point of OTA is 169°C, and significant destruction often requires temperatures exceeding 250°C for several minutes. nih.govoup.com However, thermal processing methods like roasting, frying, and extrusion can still achieve partial reduction of the toxin, with effectiveness being highly dependent on temperature, duration, and the food matrix. nih.gov

Research on OTA has shown that pH plays a critical role in its thermal stability. Degradation is significantly faster under alkaline conditions (pH 10) compared to neutral or acidic conditions (pH 4). nih.govnih.govresearchgate.net For instance, roasting of coffee beans at temperatures above 160°C has been reported to reduce OTA levels by as much as 97%, though results can be highly variable. nih.govnih.gov In contrast, heating in oat grains at 180°C for 60 minutes resulted in a much lower reduction of approximately 18%. nih.gov This highlights the influence of the food composition on the efficacy of heat treatment.

Food MatrixProcessing MethodTemperatureDurationOTA Reduction (%)Reference
Coffee BeansRoasting>160°CVariesUp to 97% nih.govnih.gov
Oat GrainsRoasting180°C60 min~18% nih.gov
Aqueous Buffer (pH 10)Heating100-200°CVariesFaster degradation researchgate.net
Aqueous Buffer (pH 4)Heating100-200°CVariesSlower degradation researchgate.net

Irradiation Technologies (e.g., Gamma Ray, Electron Beam)

Irradiation offers a non-thermal method for decontaminating food products. Both gamma rays and electron beams have been shown to be effective in degrading ochratoxins. oup.compreprints.org The primary mechanism involves the generation of highly reactive free radicals, particularly hydroxyl radicals from the radiolysis of water, which then attack and break down the toxin molecule. nih.gov

The effectiveness of irradiation is influenced by several factors:

Dose: Higher irradiation doses generally lead to greater toxin degradation. For example, increasing an electron beam dose from 0 to 50 kGy increased OTA degradation in corn grain by 68%. mdpi.com

Moisture Content: The presence of water is crucial, as it is the source of the reactive radicals. Higher moisture content in the food matrix significantly enhances the degradation of mycotoxins. preprints.orgnih.govmdpi.com

Food Matrix: The composition of the food can impact the penetration of radiation and the availability of the toxin for degradation.

Studies have reported a wide range of efficacy. For instance, gamma radiation at 15 kGy reduced OTA in almonds by 24%. nih.gov In another study, an electron beam dose of 10 kGy led to a 65.6% reduction of OTA in corn. oup.com However, due to lower penetration capacity, electron beam radiation is sometimes considered less effective than gamma radiation for treating bulk goods. oup.com

TechnologyFood MatrixDose (kGy)OTA Reduction (%)Reference
Gamma RayAlmonds1524% nih.gov
Gamma RaySorghum1032% nih.gov
Electron BeamCorn Grain1065.6% oup.com
Electron BeamCorn Grain5068% mdpi.com
Gamma RayCorn Flour462% oup.com

Chemical Approaches (Scientific Principles)

Adsorbents

The use of adsorbent materials is a common strategy to bind mycotoxins in food and feed, thereby preventing their absorption in the digestive tract. wikipedia.org The scientific principle is based on the physical sequestration of toxin molecules onto the surface of an indigestible adsorbent material through van der Waals forces, ionic bonds, or hydrogen bonds.

Commonly studied adsorbents include:

Clays: Materials like bentonite and montmorillonite have a layered silicate structure that provides a large surface area for adsorption. oup.comgoogle.com

Carbon-Based Materials: Activated carbon and biochar possess highly porous structures and large surface areas, making them effective binders for a range of mycotoxins. mdpi.com

Yeast Cell Walls and Polymers: Components like glucomannans from yeast cell walls and synthetic polymers such as cholestyramine have also shown binding capabilities.

The efficacy of an adsorbent depends on its physical and chemical properties, such as surface area, pore size, and charge distribution, as well as the pH of the surrounding medium. mdpi.com For ochratoxins, adsorption is often most effective at a low pH (around 3.5), which is relevant to conditions in the upper gastrointestinal tract. nih.gov

Oxidative Treatments (e.g., Ozone)

Oxidative treatments utilize strong oxidizing agents to chemically degrade mycotoxins. Ozone (O₃) is a particularly effective agent because it is a powerful oxidant that decomposes into oxygen, leaving no harmful chemical residues in the treated product. oup.comnih.gov

The scientific principle involves the reaction of ozone with the double bonds and other susceptible sites within the ochratoxin molecule. This oxidative cleavage breaks down the complex structure of the toxin into smaller, less toxic or non-toxic compounds. The effectiveness of ozonation depends on the ozone concentration, treatment time, and the physical state of the contaminated commodity (e.g., grain vs. flour). Studies on OTA have demonstrated that ozone treatment can significantly reduce its concentration in various food matrices. nih.gov

Acid and Alkali Treatments (e.g., Acetic Acid, Citric Acid, Baking Soda)

Chemical treatments using acids and alkalis can effectively degrade ochratoxins by targeting specific chemical bonds within the molecule.

Alkali Treatments: The use of alkaline substances like sodium bicarbonate (baking soda), sodium hydroxide, or ammonia is a well-documented method for OTA detoxification. nih.gov The primary scientific principle is the hydrolysis of the amide bond that links the phenylalanine moiety to the isocoumarin core of the ochratoxin molecule. This reaction breaks OTA down into the significantly less toxic ochratoxin α (OTα) and phenylalanine. nih.gov This hydrolysis is often enhanced by heat. For example, treating contaminated cocoa shells with a 2% potassium carbonate solution at 90°C for 10 minutes reduced OTA by 83%. nih.gov

Acid Treatments: Organic acids such as acetic acid and citric acid have also been investigated for their potential to reduce ochratoxin levels. nih.govnih.gov The mechanism involves creating an acidic environment that can contribute to the degradation of the toxin. The results of acid treatments can be variable. One study found that treating poultry feed with 0.5% acetic acid reduced ochratoxin levels by 65.7% after one month and achieved a 100% reduction after two months. researchgate.netbiorxiv.org Another study on grape pomace showed that reductions in OTA varied significantly depending on the type of grape and the specific acid used. nih.gov

Comparative Toxicological Responses of Ochratoxin B in Experimental Models

Relative Biological Activity Compared to Ochratoxin A and C

Ochratoxin B is consistently reported to have lower toxicity compared to Ochratoxin A in various experimental models. d-nb.inforesearchgate.netmdpi.com This difference is attributed, in part, to the absence of the chlorine atom in the dihydroisocoumarin moiety of OTB, which is present in OTA. researchgate.net Studies in one-day-old chicks, ducklings, and rats have indicated that OTB is significantly less toxic than OTA. researchgate.net For instance, OTB was found to be approximately 10 times less toxic than OTA in one-day-old chicks and showed no toxicity in ducklings and rats at certain exposure levels. researchgate.net

Ochratoxin C (OTC), the ethyl ester of OTA, has shown toxicity levels comparable to OTA in some models, such as one-day-old ducklings and chicks. researchgate.netmdpi.com However, studies investigating the interaction of ochratoxins with human serum albumin (HSA) revealed that while both OTB and OTC form stable complexes with HSA, the stability of the OTC-HSA complex is approximately one magnitude higher than that of the OTB-HSA complex. mdpi.com This difference in albumin binding can influence their toxicokinetics and ultimately their biological activity. mdpi.comnih.gov

The following table summarizes the relative toxicity observed in some studies:

MycotoxinRelative Toxicity (vs. OTA)Experimental ModelSource
Ochratoxin BLower (approx. 1/10th)1-day-old chicks researchgate.net
Ochratoxin BNot toxicDucklings, Rats researchgate.net
Ochratoxin CSimilar1-day-old ducklings, chicks researchgate.netmdpi.com

Differences in In vivo Organ-Specific Responses (e.g., Renal, Hepatic)

While Ochratoxin A is well-established as a potent nephrotoxin and hepatotoxin, the in vivo organ-specific effects of Ochratoxin B are generally less pronounced. mdpi.commdpi.comfrontiersin.orgresearchgate.net This is likely due to its more extensive metabolism and rapid elimination compared to OTA, which exhibits specific retention in the kidneys. nih.govnih.gov

Studies in rats have shown that OTB is more rapidly metabolized and eliminated than OTA, and it does not exhibit the same degree of specific retention in the kidneys that is characteristic of OTA. nih.govnih.gov This difference in toxicokinetics is considered a key factor explaining the lower in vivo toxicity of OTB compared to OTA. nih.govnih.gov

Despite its lower in vivo toxicity, OTB has demonstrated cytotoxic effects on kidney and liver cells in vitro. nih.gov However, these effects are often less severe than those induced by OTA. medchemexpress.com For example, OTB showed different cytotoxicity levels in various primary renal cell types and a renal cell line, and at lower concentrations, it reduced OTA-mediated toxicity in a 3D cell model. medchemexpress.com

Comparative Effects on Cellular Processes (e.g., Protein Synthesis, Oxidative Stress, Apoptosis)

Ochratoxin A is known to interfere with several cellular processes, including the inhibition of protein synthesis, induction of oxidative stress, and induction of apoptosis. mdpi.comnih.govspandidos-publications.comtandfonline.com Its mechanism of action involves the inhibition of phenylalanine-tRNA synthetase, thereby disrupting protein synthesis. spandidos-publications.com OTA also contributes to oxidative stress by promoting the overproduction of free radicals and potentially reducing cellular antioxidant defenses. mdpi.comnih.govtandfonline.com Apoptosis is another documented cellular effect of OTA, observed even at nanomolar concentrations. nih.gov

In comparison, Ochratoxin B generally exhibits lower potency in affecting these cellular processes. While OTB has been shown to inhibit cell proliferation and cause cytotoxicity in certain cell lines, its effects are typically less pronounced than those of OTA. nih.govmedchemexpress.com For instance, OTB inhibits cell proliferation of human liver HepG2 cells, but it lacks the genotoxic activity observed with OTA at comparable or even higher concentrations. nih.govresearchgate.net This suggests a fundamental difference in their mechanisms of cellular damage, particularly concerning DNA interactions. nih.govresearchgate.net

Research indicates that OTB is devoid of genotoxic activity in human-derived liver cells, suggesting it is likely not genotoxic to humans. researchgate.net This contrasts with the documented genotoxic effects of OTA, which include DNA adduct formation and oxidative DNA damage. mdpi.commdpi.comnih.govspandidos-publications.com

Interactive Effects with Other Mycotoxins (e.g., Patulin, Deoxynivalenol (B1670258), T-2 Toxin, Citrinin)

Mycotoxins often co-occur in food and feed, leading to potential interactive toxicological effects. scispace.commdpi.com Studies have investigated the combined toxicity of Ochratoxin B with other mycotoxins, including patulin, deoxynivalenol, and T-2 toxin.

Research on the interaction of OTB with human serum albumin (HSA) in the presence of other mycotoxins like patulin, deoxynivalenol (DON), and T-2 toxin has provided insights into potential toxicokinetic interactions. mdpi.comnih.govnih.govresearchgate.net OTB and OTC strongly displace the Sudlow's site I ligand warfarin (B611796) from HSA, indicating significant binding to this site. nih.govnih.govresearchgate.net In contrast, patulin, deoxynivalenol, and T-2 toxin showed weak or no interaction with HSA. nih.govnih.govresearchgate.net The strong binding of OTB and OTC to HSA can significantly decrease or even abolish their cytotoxicity in cell experiments by limiting cellular uptake. nih.govnih.govresearchgate.net However, the cytotoxicity of patulin, deoxynivalenol, and T-2 toxin was not affected by the presence of HSA. nih.govnih.govresearchgate.net This suggests that while OTB's toxicity can be modulated by albumin binding, the interactions of patulin, DON, and T-2 toxin with HSA may have limited toxicological significance in this context. nih.govnih.govresearchgate.net

Studies on the combined toxicity of mycotoxins often focus on Ochratoxin A due to its higher prevalence and toxicity. However, the co-occurrence of OTB with other mycotoxins like citrinin (B600267) has been noted in areas with endemic nephropathy. scispace.com Research on mixtures involving OTA and citrinin, or OTA and fumonisin B1, has indicated additive or synergistic effects in experimental models, highlighting the potential health hazards of mycotoxin combinations. scispace.com While specific detailed research findings on the interactive effects of OTB with patulin, deoxynivalenol, T-2 toxin, and citrinin are less extensively documented compared to OTA combinations, the general principle of mycotoxin interactions and the influence of factors like protein binding observed with OTB and HSA suggest that co-exposure scenarios warrant consideration in toxicological assessments. nih.govscispace.comnih.govresearchgate.net

Future Research Trajectories for Ochratoxin B

Elucidating Underexplored Molecular Mechanisms of Action

While the mechanisms of action for Ochratoxin A have been more extensively studied, the specific molecular mechanisms by which Ochratoxin B exerts its effects are less understood. Future research needs to focus on detailing these pathways. This includes investigating its interaction with cellular components, its influence on biochemical processes, and the resulting cellular responses. Given its structural similarity to phenylalanine, further studies could explore if Ochratoxin B, like OTA, interferes with phenylalanine metabolism or protein synthesis nih.govmdpi.com. Research into its potential to induce oxidative stress or DNA damage, similar to observations with OTA, is also warranted nih.govpreprints.orgmdpi.com. Understanding the nuances of Ochratoxin B's molecular interactions will be crucial for a complete picture of its toxic potential.

Advanced Omics-Based Research (e.g., Toxicogenomics, Proteomics, Metabolomics)

The application of advanced omics technologies holds significant promise for unraveling the complex biological responses to Ochratoxin B exposure. Toxicogenomics, proteomics, and metabolomics can provide a global view of changes in gene expression, protein profiles, and metabolic pathways induced by Ochratoxin B. Future studies could utilize these techniques to identify specific biomarkers of exposure and effect, differentiate the mechanisms of Ochratoxin B from those of Ochratoxin A, and reveal previously unknown targets of its toxicity food.gov.ukfood.gov.uknih.govresearchgate.net. Integrating data from these different omics approaches can offer a more holistic understanding of Ochratoxin B's impact at a systems level. food.gov.uk

Development of Novel Analytical Methods for Trace Detection

Accurate and sensitive detection of Ochratoxin B, particularly at trace levels in complex food and feed matrices, remains a critical area for future research. While current methods like HPLC-MS/MS are used for mycotoxin analysis, there is a continuous need for faster, more cost-effective, and highly specific techniques brill.comekb.eg. Future research should focus on developing novel analytical methods, including advanced biosensors, improved chromatographic techniques coupled with high-resolution mass spectrometry, and innovative sample preparation methods to minimize matrix effects brill.comekb.egscirp.orgmdpi.com. The development of rapid, on-site screening methods for Ochratoxin B would also be a valuable advancement. ekb.egtandfonline.com

Table 1: Examples of Analytical Techniques Used for Mycotoxin Detection

TechniqueDescriptionApplication to Mycotoxins
High-Performance Liquid Chromatography (HPLC)Separates compounds based on their interactions with a stationary phase.Used with various detectors (UV, Fluorescence, MS) for quantitative analysis. ekb.egtandfonline.com
Mass Spectrometry (MS)Detects and identifies compounds based on their mass-to-charge ratio.Provides high selectivity and sensitivity, especially LC-MS/MS for complex matrices. brill.comekb.egtandfonline.com
Enzyme-Linked Immunosorbent Assay (ELISA)Antibody-based assay for specific mycotoxin detection.Rapid screening and semi-quantitative analysis. ekb.egmdpi.com
BiosensorsDevices that use biological components to detect target analytes.Emerging as cost-effective alternatives for screening and quantitative determination. scirp.orgmdpi.comtandfonline.com

Innovative Strategies for Biosynthesis Control and Detoxification

Preventing the formation of Ochratoxin B during crop growth and storage, as well as effectively removing or degrading it from contaminated products, are key challenges. Future research should explore innovative strategies for controlling the biosynthesis of Ochratoxin B by the producing fungi, such as Aspergillus and Penicillium species mdpi.comd-nb.info. This could involve investigating the genetic and environmental factors that regulate its production. Additionally, the development of novel detoxification methods is crucial. Biological detoxification using microorganisms or enzymes that can degrade or transform Ochratoxin B into less toxic compounds shows significant promise researchgate.netresearchgate.netnih.govnih.gov. Future studies should focus on identifying and characterizing highly efficient enzymes and microbial strains for Ochratoxin B detoxification, potentially utilizing genetic engineering for enhanced efficacy. researchgate.netresearchgate.netmdpi.com

Understanding Complex Mycotoxin Co-occurrence and Combined Effects

Ochratoxin B rarely occurs in isolation and is often found alongside other mycotoxins, particularly Ochratoxin A. mdpi.comresearchgate.net Understanding the combined toxic effects of these mixtures is a critical area for future research. Studies have shown that mycotoxin combinations can result in additive or synergistic toxicity, even at concentrations where individual mycotoxins might have minimal effects. mdpi.comd-nb.inforesearchgate.netnih.govscispace.com Future research needs to systematically investigate the interactions between Ochratoxin B and other co-occurring mycotoxins using relevant in vitro and in vivo models. This will provide a more accurate assessment of the real-world health risks associated with dietary exposure to mycotoxin mixtures containing Ochratoxin B.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting and quantifying Ochratoxin B (OTB) in food and biological samples, and how do they compare in sensitivity?

  • Methodological Answer : High-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) is widely validated for OTB detection, offering limits of detection (LOD) as low as 0.05 μg/kg in solid samples. Immunoaffinity column cleanup is critical for reducing matrix interference. Comparative studies suggest HPLC-MS/MS outperforms ELISA in specificity for structural analogs like Ochratoxin A (OTA) .

Q. How should researchers design cytotoxicity experiments for OTB, considering variables like cell line selection and exposure duration?

  • Methodological Answer : Use the P-E/I-C-O framework:

  • Population : Select relevant cell lines (e.g., HepG2 for hepatotoxicity, HK-2 for renal toxicity).
  • Exposure : Define dose ranges based on prior in vitro studies (e.g., 0.1–50 μM).
  • Comparison : Include OTA as a comparator to differentiate toxicity profiles.
  • Outcome : Measure markers like mitochondrial membrane potential and caspase-3 activation. Pre-screen cell viability assays (e.g., MTT) to optimize exposure times (24–72 hours) .

Q. What are the best practices for conducting a literature review on OTB’s occurrence in food matrices?

  • Methodological Answer : Use Boolean search strategies in PubMed/Web of Science:

  • Query: ("Ochratoxin B" OR "OTB") AND ("occurrence" OR "contamination") AND ("food" OR "cereals").
  • Exclude "Ochratoxin A" using NOT operator cautiously to avoid missing co-occurrence data. Prioritize systematic reviews and EFSA reports for regional exposure patterns .

Advanced Research Questions

Q. How can researchers address challenges in distinguishing OTB’s metabolic pathways from OTA in in vivo models?

  • Methodological Answer : Use isotope-labeled OTB (e.g., ¹³C-OTB) for tracer studies in rodent models. Combine LC-MS/MS with metabolomics (untargeted) to identify unique metabolites. Control for renal reabsorption differences by comparing urinary excretion rates between OTB and OTA .

Q. What statistical approaches resolve contradictions in oxidative stress data (e.g., conflicting ROS levels) across OTB studies?

  • Methodological Answer : Apply meta-regression to assess heterogeneity factors (e.g., cell type, assay kits). For primary data, use multiplex assays (e.g., simultaneous measurement of SOD, GPx, and MDA) to reduce inter-experiment variability. Transparently report normalization methods (e.g., protein content vs. cell count) .

Q. How should systematic reviews synthesize fragmented data on OTB’s nephrotoxicity while mitigating publication bias?

  • Methodological Answer : Follow PRISMA guidelines:

  • Inclusion Criteria : Peer-reviewed studies with dose-response data.
  • Risk of Bias : Use SYRCLE’s tool for animal studies.
  • Synthesis : Stratify by species (rats vs. mice) and exposure route (oral vs. intraperitoneal). Perform sensitivity analyses to exclude outlier studies. Use funnel plots and Egger’s test to assess bias .

Q. What experimental designs are optimal for studying OTB’s epigenetic effects (e.g., DNA methylation) in chronic exposure models?

  • Methodological Answer : Employ longitudinal rodent studies with sub-chronic dosing (≥90 days). Use bisulfite sequencing for genome-wide methylation analysis. Control for confounding factors (e.g., diet-induced methylation changes) by pairing littermates. Validate findings with in vitro models (e.g., human proximal tubule cells) .

Data Presentation Guidelines

  • Comparative Tables : Include columns for method (HPLC-MS/MS vs. ELISA), LOD, recovery rates, and interference risks.
  • Meta-Analysis Tables : List study IDs, sample sizes, effect sizes (e.g., ROS fold-change), and quality scores.

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Ochratoxin B-d5

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